![molecular formula C16H22N2O6 B558181 (S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate CAS No. 16948-40-6](/img/structure/B558181.png)
(S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate
Overview
Description
(S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate, or (S)-NPTB, is a chemical compound composed of a nitro group, a tert-butoxycarbonyl group, an amino group, and a 3-methylbutanoate group. It is a synthetic compound that has a wide range of applications in research and has been used in many scientific studies.
Scientific Research Applications
Peptide Synthesis and Inhibition Studies
Renin Inhibition : This compound has been utilized in the synthesis of renin inhibitory peptides, showcasing its role in the design of transition-state analogues for angiotensinogen. These peptides are potent inhibitors of human plasma renin, highlighting the compound's significance in hypertension research (Thaisrivongs et al., 1987).
Peptide Bond Formation : Research demonstrates its utility in the protection and activation of amino and hydroxyl groups for peptide synthesis. The 3-nitro-2-pyridinesulfenyl (Npys) group, related to this compound's functionality, has been noted for its selective protection and activation capabilities in peptide bond formation, offering advancements in peptide synthesis methodologies (Matsueda & Walter, 2009).
Synthesis of HIV Protease Inhibitors
- HIV Protease Inhibition : It serves as a critical intermediate in the synthesis of components for HIV protease inhibitors, demonstrating its importance in antiviral research. The compound's transformation into key intermediates for inhibitors showcases its potential in developing treatments for HIV (Yuasa & Yuasa, 1998).
Advanced Material and Polymer Research
- Dendrimer Construction : Its derivatives have been explored for the synthesis of multifunctional dendrimers, indicating its role in the development of complex molecular architectures with potential applications in nanotechnology and materials science (Newkome et al., 2003).
Mechanism of Action
Target of Action
The compound is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
The compound contains a tert-butoxycarbonyl (BOC) group , which is a protecting group used in organic synthesis. This group can be added to amines under aqueous conditions, suggesting that Boc-Val-ONp may interact with its targets through the formation or cleavage of amine bonds .
Biochemical Pathways
Given its use in proteomics research , it is possible that the compound may influence protein synthesis or degradation pathways.
Result of Action
As a compound used in proteomics research , it may influence protein structures or functions, but specific effects would likely depend on the particular proteins or enzymes it interacts with.
properties
IUPAC Name |
(4-nitrophenyl) (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-10(2)13(17-15(20)24-16(3,4)5)14(19)23-12-8-6-11(7-9-12)18(21)22/h6-10,13H,1-5H3,(H,17,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJZEMRUAOJSPP-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427032 | |
Record name | (S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |
CAS RN |
16948-40-6 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-valine 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16948-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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